molecular formula C14H20N4O8 B016286 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide CAS No. 6205-69-2

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide

Cat. No.: B016286
CAS No.: 6205-69-2
M. Wt: 372.33 g/mol
InChI Key: RMCFMPMNMQZHSF-DHGKCCLASA-N
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Description

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide is a chemical compound with the molecular formula C14H20N4O8. It is a derivative of glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the hydroxyl group at position 2 is replaced by an azide group. This compound is of interest due to its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

It is a derivative of a saccharide molecule , which suggests that it may interact with enzymes or receptors that process or recognize saccharides.

Mode of Action

As a derivative of a saccharide molecule, it can be obtained with the reaction of the saccharide with azido acetyl compounds . This suggests that it might interact with its targets through similar mechanisms as other saccharide derivatives.

Biochemical Pathways

One study mentions the phosphorylation of a similar compound , suggesting that ATAG might be involved in phosphorylation processes or pathways.

Result of Action

, some studies suggest that ATAG has significant anti-tumor and anti-viral properties. Its anti-tumor effect is due to its ability to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis . Moreover, ATAG has shown potent anti-viral activity against both RNA and DNA viruses .

Action Environment

It is a white crystalline powder , suggesting that it might be sensitive to environmental conditions such as temperature and humidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide typically involves the acetylation of 2-amino-2-deoxy-D-glucose followed by the introduction of the azide group. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming amines or other derivatives.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Click Chemistry:

Common Reagents and Conditions

    Sodium Azide:

    Hydrogen and Palladium Catalyst: Used for the reduction of the azide group to an amine.

    Copper Catalyst: Used in click chemistry reactions to form triazoles.

Major Products Formed

Scientific Research Applications

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex molecules.

    Medicinal Chemistry: Utilized in the development of pharmaceuticals, particularly in the synthesis of glycosylated compounds.

    Bioconjugation: Employed in bioconjugation techniques, such as labeling biomolecules with fluorescent tags or other markers.

    Material Science: Used in the preparation of functionalized materials for various industrial applications.

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O8/c1-6(19)16-11-13(25-9(4)22)12(24-8(3)21)10(5-23-7(2)20)26-14(11)17-18-15/h10-14H,5H2,1-4H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCFMPMNMQZHSF-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160654
Record name β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6205-69-2
Record name β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6205-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide in the study of glycogen phosphorylase inhibitors?

A1: this compound serves as a key starting material for synthesizing N-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) amides. [] These amides were then evaluated for their ability to inhibit rabbit muscle glycogen phosphorylase b, an enzyme involved in glycogen breakdown. This research aimed to explore the potential of these compounds as inhibitors of glycogen phosphorylase, which could be relevant for conditions like type 2 diabetes.

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